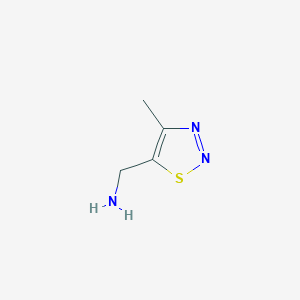

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine

Vue d'ensemble

Description

The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine" is not directly mentioned in the provided papers. However, the papers discuss closely related compounds with similar structural motifs, specifically 1,3,4-oxadiazole derivatives with a methyl group attached to the phenyl ring. These compounds have been synthesized and characterized, indicating a potential relevance to the compound of interest .

Synthesis Analysis

Both papers describe the synthesis of 1,3,4-oxadiazole derivatives through a polyphosphoric acid condensation route. This method involves reacting p-toluic hydrazide with glycine, resulting in high yields of the desired products. The synthesis process is noted for its efficiency and the high purity of the compounds obtained .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using a variety of spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) both ^13C and ^1H, and mass spectrometry. These techniques provided detailed information about the molecular framework and the substitution pattern on the oxadiazole ring .

Chemical Reactions Analysis

The abstracts provided do not detail specific chemical reactions that the synthesized compounds undergo. However, the characterization techniques mentioned suggest that the compounds are stable and their structures are well-defined. The high yield of the synthesis process also implies that the reaction pathway is efficient and likely to proceed without significant side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not extensively discussed in the abstracts. However, the use of DSC suggests that thermal properties such as melting points and thermal stability were likely assessed. The spectroscopic data obtained from FT-IR, NMR, and mass spectrometry would provide insights into the chemical properties, such as functional groups and molecular weight .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Thiadiazoles, including compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine, are recognized for their significant pharmacological properties. These compounds have been synthesized and explored for their potential as medicinal agents due to their broad spectrum of biological activities. For instance, certain derivatives have shown promising antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The versatility of thiadiazole compounds in medicinal chemistry is attributed to their structural diversity, which allows for the creation of new potential medicinal agents through the modification and combination with other bioactive moieties (Tiwary et al., 2016).

Synthetic Methods and Chemical Properties

The synthesis and significance of 1,3,4-thiadiazoline and related compounds have been widely studied. These compounds typically result from cyclization reactions of thiosemicarbazone under various conditions. The literature review covering the period from 2004 to 2010 emphasizes the importance of these compounds due to their pharmaceutical significance, particularly their biological activity against different fungal and bacterial strains (Yusuf & Jain, 2014).

Biological Activities and Potential Applications

1,3,4-thiadiazoles have been identified for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antitumor, and antiviral activities. These activities are potentially due to the presence of the toxophoric N2C2S moiety, making 1,3,4-thiadiazole derivatives subjects of interest in the design of new drugs. The development of hybrid molecules by combining different bioactive fragments in one frame has been a strategy to achieve compounds with interesting biological profiles (Mishra et al., 2015).

Safety And Hazards

Propriétés

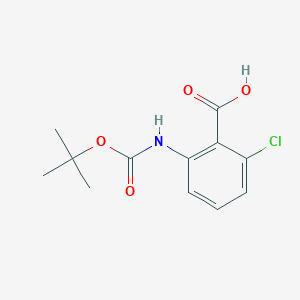

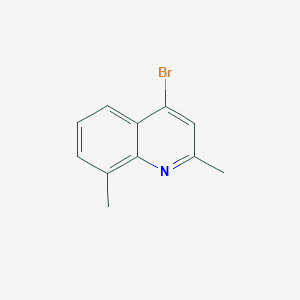

IUPAC Name |

(4-methylthiadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKUAYFZVFKNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592830 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

CAS RN |

790641-72-4 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.